5-(Diethylamino)pentan-1-ol
Overview
Description
5-(Diethylamino)pentan-1-ol is an organic compound with the molecular formula C9H21NO and a molar mass of 159.27 g/mol . It is a colorless to slightly yellow liquid that is soluble in water and common organic solvents . This compound is known for its basic properties and can react with acids to form corresponding salts . It is commonly used as a surfactant, detergent, or intermediate compound in various industrial applications .
Scientific Research Applications
5-(Diethylamino)pentan-1-ol has a wide range of applications in scientific research, including:
Safety and Hazards
While specific safety and hazard information for 5-(Diethylamino)pentan-1-ol is not available, it’s important to handle all chemical compounds with care. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other amino alcohols, but this needs to be confirmed through experimental studies .
Biochemical Pathways
Amino alcohols like 5-(diethylamino)pentan-1-ol have been studied for their suitability of absorption of carbon dioxide . This suggests that the compound may play a role in biochemical pathways related to gas exchange or acid-base balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Diethylamino)pentan-1-ol can be synthesized by reacting valeraldehyde with diethylamine . The specific method involves reacting valeraldehyde with an excess of diethylamine at an appropriate temperature, followed by purification through distillation to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)pentanol
- 5-Diethylamino-1-pentanol
- 5-(Diethylamino)pentyl alcohol
Comparison
5-(Diethylamino)pentan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher solubility in water and organic solvents, making it more versatile in various applications . Additionally, its basic nature allows it to form stable salts with acids, which can be advantageous in certain industrial and research settings .
Properties
IUPAC Name |
5-(diethylamino)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDFMATAGUGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334304 | |
Record name | 5-(diethylamino)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-57-0 | |
Record name | 5-(diethylamino)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Diethylamino-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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